5-Phenylpyrazine-2,3-dicarboxamidoxime
Description
5-Phenylpyrazine-2,3-dicarboxamidoxime is a pyrazine derivative featuring a phenyl substituent at the 5-position and amidoxime groups at the 2- and 3-positions.
Properties
IUPAC Name |
2-N',3-N'-dihydroxy-5-phenylpyrazine-2,3-dicarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c13-11(17-19)9-10(12(14)18-20)16-8(6-15-9)7-4-2-1-3-5-7/h1-6,19-20H,(H2,13,17)(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXARHPXORXMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=NO)N)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)/C(=N/O)/N)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazine-2,3-dicarboxamidoxime typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with a pyrazine derivative in the presence of a Lewis acid catalyst.
Formation of Carboxamidoxime Groups: The carboxamidoxime groups can be introduced by reacting the corresponding carboxylic acid derivatives with hydroxylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Phenylpyrazine-2,3-dicarboxamidoxime can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboxamidoxime groups to amines or hydroxylamines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamidoxime groups can be replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under appropriate solvent and temperature conditions.
Major Products Formed:
Oxidation: Oximes, nitriles, and other oxidized derivatives.
Reduction: Amines, hydroxylamines, and other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: 5-Phenylpyrazine-2,3-dicarboxamidoxime can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 5-Phenylpyrazine-2,3-dicarboxamidoxime depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The carboxamidoxime groups can form hydrogen bonds with target proteins, while the phenyl group can engage in hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Functional Group Variations: Amidoxime vs. Carboxamide
- 5-Chloropyrazine-2-carboxamides: These analogs, such as N-substituted 5-chloropyrazine-2-carboxamides, exhibit antimycobacterial activity, with MIC values ranging from 1.56 to 25 µM against Mycobacterium tuberculosis . The chloro substituent enhances electrophilicity, while the carboxamide group facilitates hydrogen bonding.
- N-[(4-Trifluoromethyl)phenyl]pyrazine-2-carboxamide: This derivative demonstrates strong hydrogen-bonding interactions and hyperpolarizability, making it suitable for nonlinear optical materials. The trifluoromethyl group enhances lipophilicity, whereas the phenyl group in 5-Phenylpyrazine-2,3-dicarboxamidoxime likely increases π-π stacking interactions, critical for sensor applications .
Substituent Effects on Stability and Reactivity
- Pyrazino-tetrazine Derivatives: High-energy density compounds (HEDCs) like pyrazino[2,3-e][1,2,3,4]tetrazine derivatives exhibit high heats of formation (HOFs > 400 kJ/mol) and detonation velocities (~9 km/s) due to nitro (-NO₂) and N-O substituents . While this compound lacks explosive groups, its amidoxime moieties may confer thermal stability (predicted bond dissociation energy > 250 kJ/mol) and lower sensitivity to external stimuli, favoring non-energetic applications .
6,6',6″-(Nitrilotris(benzene-4,1-diyl))tris(5-phenylpyrazine-2,3-dicarbonitrile) : Used in room-temperature NH₃ sensors, this compound leverages pyrazine’s electron-deficient nature for selective gas adsorption. The target compound’s amidoxime groups could enhance binding to transition metals (e.g., Cu²⁺ or Fe³⁺), enabling MOF-based sensor designs .
Key Data Table: Structural and Functional Comparison
Biological Activity
5-Phenylpyrazine-2,3-dicarboxamidoxime is an organic compound with significant potential in various biological applications. Its structural characteristics, including the presence of two carboxamidoxime groups and a phenyl substituent, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N6O2. The compound features:
- Pyrazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
- Phenyl Group : A benzene ring attached to the pyrazine structure.
- Carboxamidoxime Groups : Two functional groups that enhance the compound's reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The carboxamidoxime moieties can form hydrogen bonds with target proteins, while the phenyl group engages in hydrophobic interactions, which may enhance binding affinity and specificity. This dual interaction mechanism suggests potential applications in enzyme inhibition and receptor modulation.
1. Drug Development
Research indicates that this compound may serve as a promising candidate for drug development:
- Antimycobacterial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis. For instance, derivatives of pyrazinamide have been assessed for their ability to inhibit mycobacterial growth, suggesting that modifications can lead to enhanced activity against resistant strains .
- Enzyme Inhibition : The structural features of this compound make it suitable for designing inhibitors targeting specific enzymes involved in disease processes. Its potential as a therapeutic agent is supported by studies indicating that similar compounds can modulate enzymatic activity effectively.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties:
- In Vitro Studies : Preliminary studies show that derivatives based on the pyrazine structure exhibit varying degrees of antimicrobial activity against different bacterial strains. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the micromolar range against M. tuberculosis .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this compound:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-Phenylpyrazine-2-carboxamidoxime | Lacks one carboxamidoxime group | Potentially lower reactivity |
| 5-(Chlorophenyl)-pyrazine derivatives | Chlorine substituent affects reactivity | Enhanced antibacterial properties |
| Pyrazinamide derivatives | Structural modifications improve efficacy | Effective against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
